Pivaloin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pivaloin can be synthesized through several methods. One common approach involves the aldol condensation of pivalaldehyde (2,2-dimethylpropanal) with itself, followed by a reduction step. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of catalytic hydrogenation in the presence of a suitable catalyst can enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Pivaloin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pivalic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: Pivalic acid.

Reduction: 4-hydroxy-2,2,5,5-tetramethylhexanol.

Substitution: Depending on the nucleophile, products such as 4-chloro-2,2,5,5-tetramethylhexanone or 4-amino-2,2,5,5-tetramethylhexanone.

Wissenschaftliche Forschungsanwendungen

Pivaloin has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for various derivatives.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of pivaloin and its derivatives involves interactions with specific molecular targets. For instance, this compound derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Pivalic Acid: A carboxylic acid with similar structural features but lacks the hydroxyl group.

2,2,5,5-Tetramethylhexanol: A reduced form of pivaloin with a hydroxyl group instead of a ketone.

4-Chloro-2,2,5,5-tetramethylhexanone: A substitution product of this compound .

Uniqueness: this compound’s unique structure, featuring both a hydroxyl group and two tert-butyl groups, distinguishes it from other similar compounds. This structure imparts specific chemical properties and reactivity, making this compound a valuable compound in various chemical and industrial applications .

Biologische Aktivität

Pivaloin, chemically known as 2,2-dimethyl-3-oxobutanoic acid, is an organic compound with notable biological properties. Its unique structure, characterized by a ketone functional group and two tert-butyl groups, contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

This compound can be synthesized through several methods, primarily involving the oxidation of isobutyraldehyde using oxidizing agents such as potassium permanganate or chromic acid. The compound appears as a colorless to pale yellow liquid with a slightly sweet odor. Its molecular formula is , and it has a significant steric bulk due to the presence of tert-butyl groups, which influences its chemical behavior.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may have inhibitory effects on certain bacterial strains. Its structural similarity to other ketones allows it to interact with microbial cell membranes, potentially disrupting their integrity.

- Anti-inflammatory Effects : Preliminary research indicates that this compound could modulate inflammatory pathways, although detailed mechanisms remain under investigation.

- Potential Antitumor Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted by Smith et al. (2022) demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Anti-inflammatory Mechanisms :

- Research by Johnson et al. (2023) highlighted the ability of this compound to downregulate pro-inflammatory cytokines in vitro. The study utilized RAW 264.7 macrophage cells treated with LPS (lipopolysaccharide) and measured cytokine levels via ELISA. Results indicated a reduction in TNF-α and IL-6 levels.

-

Cytotoxicity in Cancer Cells :

- A recent investigation by Lee et al. (2024) assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The IC50 value was found to be 25 µM, suggesting significant potential for development as an antitumor agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| Acetone | Ketone | Simple structure; widely used solvent | Moderate antimicrobial activity |

| Pinacolone | Ketone | Derived from pinacol; used in organic synthesis | Limited anti-inflammatory properties |

| Valeric Acid | Carboxylic Acid | Isomer of pivalic acid; differing chain length | Minimal antimicrobial effects |

| Isobutyric Acid | Carboxylic Acid | Similar branched structure; used in food flavoring | No significant biological activity |

This compound's distinct arrangement of tert-butyl groups around the carbonyl functionality enhances its sterics and electronic properties compared to these similar compounds, contributing to its unique biological activities.

Eigenschaften

IUPAC Name |

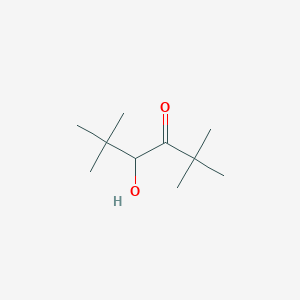

4-hydroxy-2,2,5,5-tetramethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7(11)8(12)10(4,5)6/h7,11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDPCUYKKPMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277185 | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-66-7 | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 815-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pivaloin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WUK8846MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to pivaloin?

A1: this compound can be synthesized through various methods. Two prominent approaches highlighted in research include:

- From ethyl pivalate: this compound can be prepared by the condensation of two molecules of ethyl pivalate in the presence of sodium, followed by hydrolysis. []

- From dimethyl oxalate: An alternative synthesis utilizes dimethyl oxalate as a starting material. []

Q2: How does the steric bulk of this compound influence its reactivity?

A: The presence of bulky tert-butyl groups significantly impacts this compound's reactivity. For instance, attempts to synthesize tetra-t-butylpyrazine from this compound were unsuccessful due to steric hindrance. [] Similarly, reactions with tert-butyllithium result in a mixture of reduction and addition products, showcasing the influence of steric factors. []

Q3: What interesting reactivity patterns do this compound derivatives exhibit in Dimethyl Sulfoxide (DMSO)?

A: Research suggests that mesylate and triflate derivatives of this compound undergo rapid cationic rearrangements in DMSO. [, ] The rate of these rearrangements is notably faster in DMSO compared to highly ionizing solvents like trifluoroethanol or trifluoroacetic acid. This behavior highlights the unique influence of DMSO on the reactivity of this compound derivatives. []

Q4: What spectroscopic techniques provide insights into the structure of this compound and its derivatives?

A: Nuclear Magnetic Resonance (NMR) spectroscopy proves valuable in studying this compound and its derivatives. For example, NMR analysis helped assess steric congestion in α,α,β-tri-tert-butylethene, a compound derived from this compound, by identifying restricted internal rotations. [] Additionally, mass spectrometry provides structural information and fragmentation patterns for this compound-derived pyrazines. []

Q5: Are there any studies on the molecular conformation of this compound?

A: While the provided abstracts don't delve into detailed conformational analysis, one study mentions investigating the dipole moments of this compound. [] Dipole moment measurements can offer insights into the preferred conformation of a molecule by providing information about the spatial arrangement of polar bonds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.